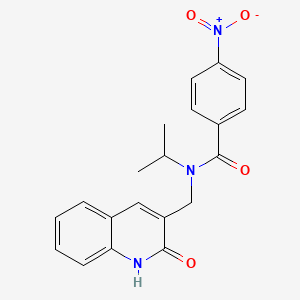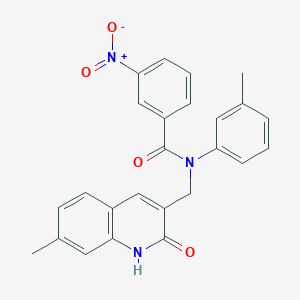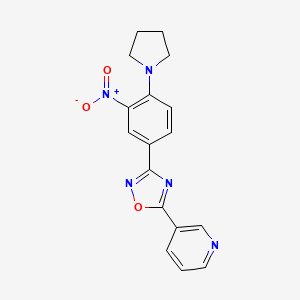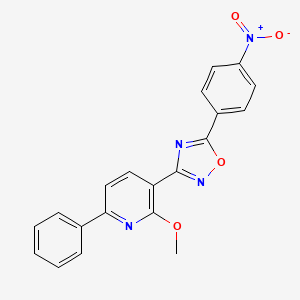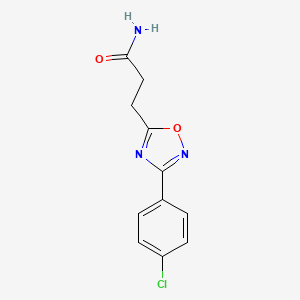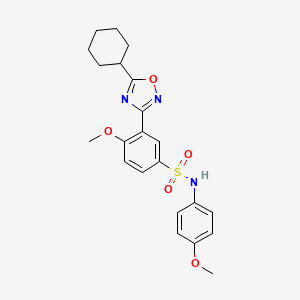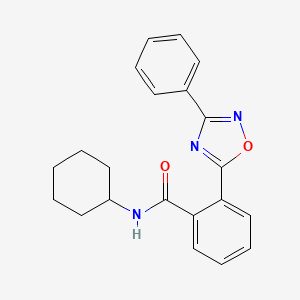
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in scientific research, specifically in the area of neuroscience. CYCLOPS has been shown to exhibit promising results in the treatment of various neurological disorders, making it a potential candidate for future drug development.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the modulation of ion channels in the brain. Specifically, this compound has been shown to selectively inhibit the activity of the voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce the excitability of neurons, leading to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the modulation of ion channel activity, the reduction of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide in lab experiments include its high purity, high yield, and low toxicity profile. Additionally, this compound has been extensively studied, making it a well-characterized compound for further research. However, there are some limitations associated with using this compound in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions that could be explored in the study of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of other neurological disorders. Finally, the development of novel delivery methods for this compound could also be explored to improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-2-aminobenzamide in the presence of a coupling agent. The resulting compound is then purified using various chromatographic techniques. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has the potential to modulate the activity of ion channels in the brain, making it a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZTXNJBOCLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

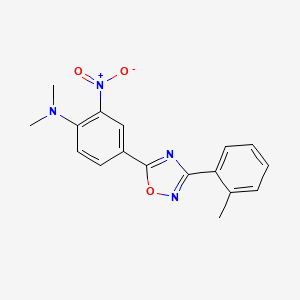
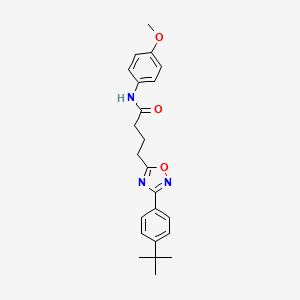

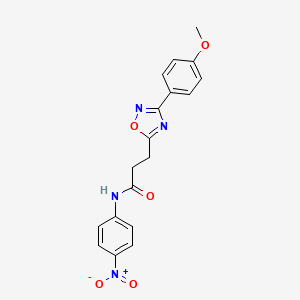
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
